molecular formula C8H8FN3 B175694 6-Fluoro-1-methyl-1H-indazol-3-amine CAS No. 171809-13-5

6-Fluoro-1-methyl-1H-indazol-3-amine

Cat. No.: B175694
CAS No.: 171809-13-5
M. Wt: 165.17 g/mol
InChI Key: DWNBSUXIZQEXMC-UHFFFAOYSA-N
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Description

“6-Fluoro-1-methyl-1H-indazol-3-amine” is a chemical compound with the empirical formula C8H8FN3. It has a molecular weight of 165.17 . It’s a solid substance .


Synthesis Analysis

Indazole derivatives, including “this compound”, have been synthesized using various strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of “this compound” includes a 1H-indazole ring, which is a nitrogenous heterocycle. The molecule also contains a fluorine atom at the 6th position and a methyl group attached to the nitrogen atom .


Physical and Chemical Properties Analysis

“this compound” is a solid substance . It has an empirical formula of C8H8FN3 and a molecular weight of 165.17 .

Scientific Research Applications

Environmental Applications

In environmental science, amine-functionalized sorbents, which could potentially include compounds like 6-Fluoro-1-methyl-1H-indazol-3-amine, have been explored for the removal of persistent and mobile pollutants such as perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. These substances, due to their combined effects of electrostatic interactions, hydrophobic interactions, and sorbent morphology, offer promising solutions for PFAS control in municipal water and wastewater treatment at low concentrations (Ateia et al., 2019).

Applications in Organic Synthesis

Amine-functionalized compounds, such as this compound, serve as critical intermediates in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The ability of these compounds to participate in numerous chemical reactions makes them invaluable for the fine organic synthesis industry. They have been used in the production of agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives, showcasing their versatility in applied sciences, biotechnology, energy, and chemistry (Nazarov et al., 2021).

Pharmaceutical Development

In the pharmaceutical sector, the unique properties of nitrogen-containing compounds like this compound are explored for the development of new therapeutic agents. Indazole derivatives, for instance, have demonstrated a wide range of biological activities, prompting interest in their use as bases for novel drug development. These compounds have shown promising anticancer and anti-inflammatory activities and have applications in disorders involving protein kinases and neurodegeneration. Their mechanism of action and therapeutic potential are areas of ongoing research, indicating the significant role of this compound and similar compounds in future drug discovery and development (Denya et al., 2018).

Safety and Hazards

The safety data sheet for “6-Fluoro-1-methyl-1H-indazol-3-amine” indicates that it is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statement is H302, which means it is harmful if swallowed .

Future Directions

Indazole derivatives, including “6-Fluoro-1-methyl-1H-indazol-3-amine”, have shown promising results in antitumor activity. Future research could focus on further exploring these properties and developing effective and low-toxic anticancer agents .

Mechanism of Action

Properties

IUPAC Name

6-fluoro-1-methylindazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN3/c1-12-7-4-5(9)2-3-6(7)8(10)11-12/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWNBSUXIZQEXMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)F)C(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90570383
Record name 6-Fluoro-1-methyl-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90570383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171809-13-5
Record name 6-Fluoro-1-methyl-1H-indazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=171809-13-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-1-methyl-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90570383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 171809-13-5
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